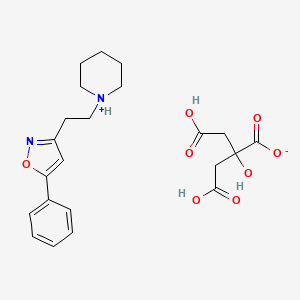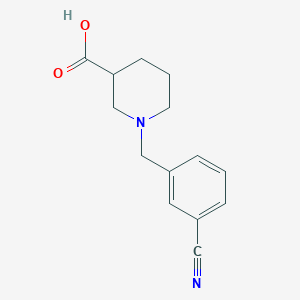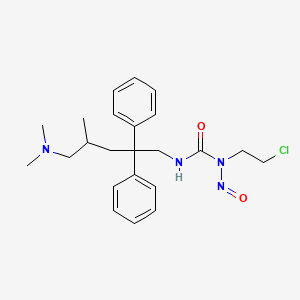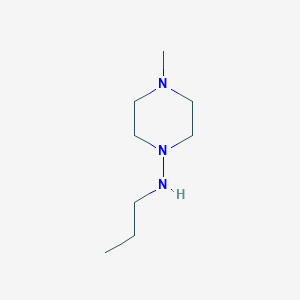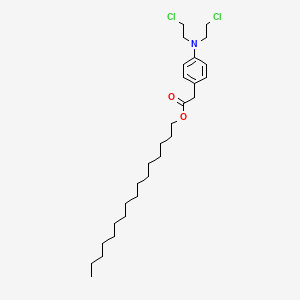
2,2'-Hmtpd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Hmtpd typically involves the reaction of 3-methylbenzidine with 3,3’-dimethylbenzidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2’-Hmtpd involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,2’-Hmtpd undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzidine derivatives, which have applications in different fields such as dyes, pigments, and pharmaceuticals .
科学的研究の応用
2,2’-Hmtpd has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
作用機序
The mechanism of action of 2,2’-Hmtpd involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. This enhances the efficiency and performance of OLEDs and other electronic devices .
類似化合物との比較
Similar Compounds
N,N’-diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine (TPD): Similar in structure but differs in the substitution pattern on the benzidine core.
N,N’-bis(3-methylphenyl)-N,N’-diphenylbenzidine (TPB): Another related compound with different electronic properties.
Uniqueness
2,2’-Hmtpd is unique due to its specific substitution pattern, which imparts distinct electronic properties, making it highly suitable for use in OLEDs and other optoelectronic devices. Its high thermal stability and excellent charge transport characteristics set it apart from other similar compounds .
特性
分子式 |
C42H40N2 |
|---|---|
分子量 |
572.8 g/mol |
IUPAC名 |
3-methyl-4-[2-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline |
InChI |
InChI=1S/C42H40N2/c1-29-11-7-15-35(23-29)43(36-16-8-12-30(2)24-36)39-19-21-41(33(5)27-39)42-22-20-40(28-34(42)6)44(37-17-9-13-31(3)25-37)38-18-10-14-32(4)26-38/h7-28H,1-6H3 |
InChIキー |
JAFLUTXFULJSKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C2=CC(=C(C=C2)C3=C(C=C(C=C3)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C)C)C)C6=CC=CC(=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



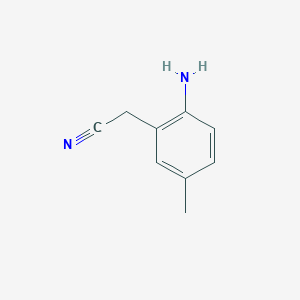
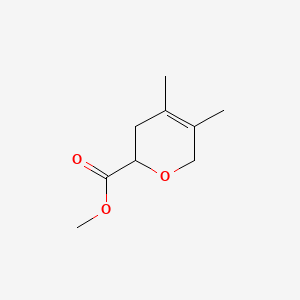
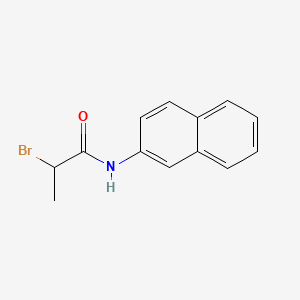
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)

![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
